molecular formula C12H24N2 B12833587 3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine

3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine

Cat. No.: B12833587
M. Wt: 196.33 g/mol
InChI Key: CLEWQPVDDHEQHX-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-3-azabicyclo[331]nonan-9-amine is a bicyclic amine compound characterized by its unique structure, which includes a tert-butyl group and a nitrogen atom within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-3-azabicyclo[3.3.1]nonan-9-amine typically involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. One common method includes the use of hydrogen in the presence of a ruthenium catalyst to reduce the ketone to the corresponding amine . Another approach involves the hydroboration of 9-borabicyclo[3.3.1]nonane, followed by subsequent reactions to introduce the tert-butyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-3-azabicyclo[3.3.1]nonan-9-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Further reduction can lead to the formation of more saturated amine derivatives.

    Substitution: The nitrogen atom in the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or ruthenium catalyst is often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or oxides.

    Reduction: Formation of more saturated amine derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3-(tert-Butyl)-3-azabicyclo[3.3.1]nonan-9-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-3-azabicyclo[3.3.1]nonan-9-amine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The tert-butyl group may enhance the compound’s stability and bioavailability, contributing to its overall efficacy .

Comparison with Similar Compounds

Similar Compounds

    9-Azabicyclo[3.3.1]nonan-3-one: A structurally similar compound with a ketone group instead of an amine.

    tert-Butyl N-(9-azabicyclo[3.3.1]nonan-3-yl)carbamate: Another related compound with a carbamate functional group.

Uniqueness

3-(tert-Butyl)-3-azabicyclo[3.3.1]nonan-9-amine is unique due to its specific combination of a tert-butyl group and a bicyclic amine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H24N2

Molecular Weight

196.33 g/mol

IUPAC Name

3-tert-butyl-3-azabicyclo[3.3.1]nonan-9-amine

InChI

InChI=1S/C12H24N2/c1-12(2,3)14-7-9-5-4-6-10(8-14)11(9)13/h9-11H,4-8,13H2,1-3H3

InChI Key

CLEWQPVDDHEQHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CC2CCCC(C1)C2N

Origin of Product

United States

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